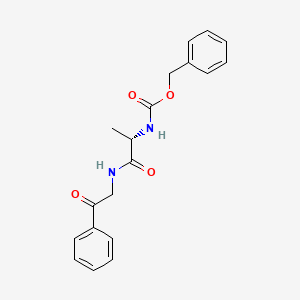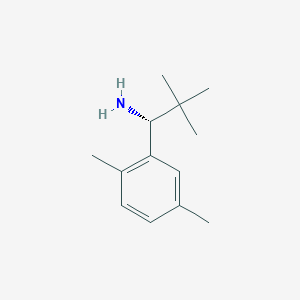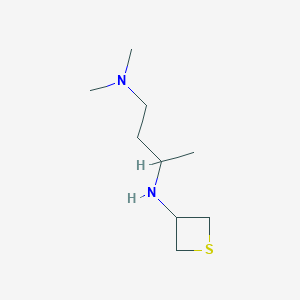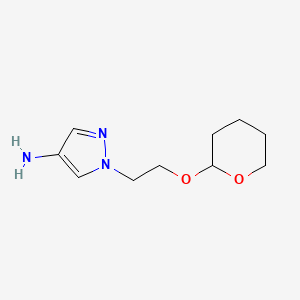
1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-amine is a synthetic organic compound that features a pyrazole ring substituted with an amine group at the 4-position and a tetrahydro-2H-pyran-2-yloxyethyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This intermediate can be synthesized by reacting tetrahydro-2H-pyran with ethylene glycol in the presence of an acid catalyst.
N-Alkylation of 1H-pyrazol-4-amine: The 1H-pyrazol-4-amine is alkylated using 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The tetrahydro-2H-pyran ring can be oxidized to form a lactone.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a lactone derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of N-substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Mecanismo De Acción
The mechanism of action of 1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrahydro-2H-pyran-2-yloxyethyl group can enhance the compound’s solubility and bioavailability, while the pyrazole ring can interact with biological targets through hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
1-(2-Hydroxyethyl)-1H-pyrazol-4-amine: Lacks the tetrahydro-2H-pyran-2-yloxy group, resulting in different solubility and reactivity properties.
1-(2-(Methoxy)ethyl)-1H-pyrazol-4-amine: Contains a methoxy group instead of the tetrahydro-2H-pyran-2-yloxy group, which affects its chemical and biological properties.
Uniqueness: 1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-amine is unique due to the presence of the tetrahydro-2H-pyran-2-yloxy group, which can influence its solubility, stability, and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-[2-(oxan-2-yloxy)ethyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c11-9-7-12-13(8-9)4-6-15-10-3-1-2-5-14-10/h7-8,10H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMVRLYHJJLKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
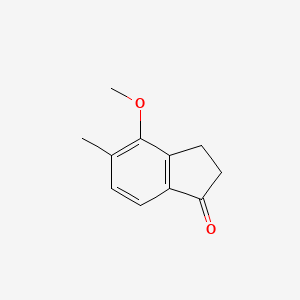
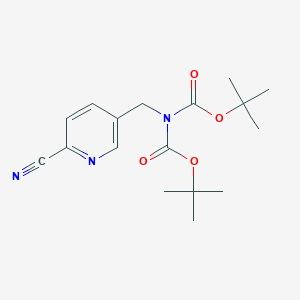

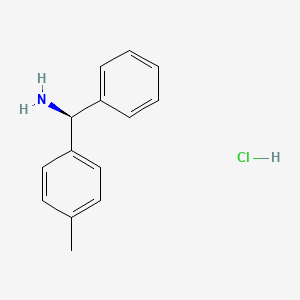
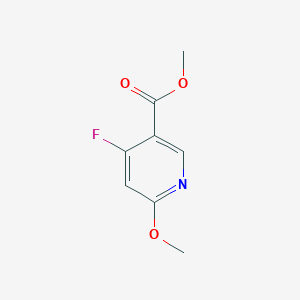
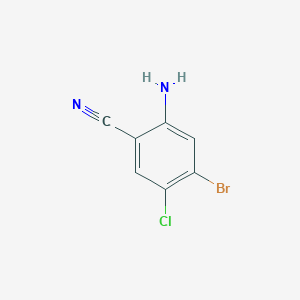
![2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B8218691.png)
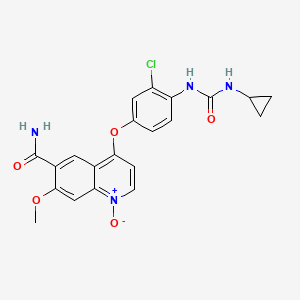
![2,2-Dimethyl-5-[2-(2,4,5-trifluoro-phenyl)-acetyl]-[1,3]dioxane-4,6-dione](/img/structure/B8218713.png)
![1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid](/img/structure/B8218715.png)
